molecular formula C10H13NO4S B1595398 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate CAS No. 77457-04-6

2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Cat. No. B1595398
CAS RN: 77457-04-6
M. Wt: 243.28 g/mol
InChI Key: NWMDHEXWYNCAME-UHFFFAOYSA-N
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Description

2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate (EMAMT-2,4-D) is an organic compound that has been studied for its potential applications in various scientific research areas. EMAMT-2,4-D is a derivative of thiophene, a heterocyclic aromatic compound that is widely used in organic synthesis. EMAMT-2,4-D has been found to possess interesting biological activities and has been studied for its potential applications in in vivo and in vitro research.

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : Various synthetic methodologies for thiophene derivatives, including 2-aminothiophenes, have been developed. The Gewald reaction is a notable method, allowing the synthesis of 2-aminothiophene derivatives with diverse functional groups in good to moderate yields. This approach is crucial for further chemical modifications and applications in heterocyclic chemistry (Tormyshev et al., 2006; Shah, 2011).

Heterocyclic Monoazo Dyes : Thiophene derivatives serve as key intermediates in the synthesis of bis-heterocyclic monoazo dyes. These compounds exhibit solvatochromic behavior and tautomeric structures in various solvents, which are significant for applications in dyeing and colorimetric analysis (Karcı & Karcı, 2012).

Biological Activity and Applications

Antimicrobial Activity : Some studies have focused on the synthesis of novel 2-aminothiophene derivatives and evaluating their antimicrobial activity. These derivatives have shown promise as antimicrobial agents, highlighting the therapeutic potential of thiophene compounds (Prasad et al., 2017).

Photodetectors and Molecular Engineering : The modification of thiophene derivatives has been applied to enhance the detectivity of polymer photodetectors. This research illustrates the application of molecular engineering to improve electronic device performance, suggesting a pathway toward highly sensitive photodetection technologies (Zhang et al., 2015).

Dyeing Polyester Fibers : Novel heterocyclic disperse dyes based on thiophene moieties have been developed for dyeing polyester fibers. These dyes offer good levelness and fastness properties, contributing to advancements in textile processing and coloration technologies (Iyun et al., 2015).

properties

IUPAC Name

2-O-ethyl 4-O-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-4-15-10(13)7-5(2)6(8(11)16-7)9(12)14-3/h4,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMDHEXWYNCAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)N)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350151
Record name 2-ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

CAS RN

77457-04-6
Record name 2-ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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